Reduced Thyroid Hormone Receptor (TR) Binding Affinity Relative to Active Metabolite Desethylamiodarone (DEA)
In a direct comparative study of amiodarone analogs, desdiiodoamiodarone (DDIA), which is synonymous with deiodoamiodarone, demonstrated significantly weaker inhibition of triiodothyronine (T3) binding to thyroid hormone receptors alpha1 (TRα1) and beta1 (TRβ1) compared to the major active metabolite desethylamiodarone (DEA). The IC50 values for DDIA were 16.2 ± 5.6 x 10⁻⁵ M (for TRα1) and 9.1 ± 2.1 x 10⁻⁵ M (for TRβ1) [1]. In contrast, DEA exhibited IC50 values of 4.7 ± 0.9 x 10⁻⁵ M (TRα1) and 2.7 ± 1.4 x 10⁻⁵ M (TRβ1) [1].
| Evidence Dimension | Inhibition of T3 binding to TRα1 and TRβ1 (IC50) |
|---|---|
| Target Compound Data | TRα1: 16.2 ± 5.6 x 10⁻⁵ M; TRβ1: 9.1 ± 2.1 x 10⁻⁵ M (as DDIA) |
| Comparator Or Baseline | Desethylamiodarone (DEA): TRα1: 4.7 ± 0.9 x 10⁻⁵ M; TRβ1: 2.7 ± 1.4 x 10⁻⁵ M |
| Quantified Difference | DDIA is 3.4-fold less potent on TRα1 and 3.4-fold less potent on TRβ1 than DEA. |
| Conditions | In vitro competitive binding assay using expressed TRα1 and TRβ1 receptors. |
Why This Matters
This data quantitatively confirms that deiodoamiodarone is a poor functional substitute for DEA in studies of amiodarone-induced thyroid dysfunction, making it the appropriate control for isolating iodine-dependent versus deethylation-dependent mechanisms.
- [1] van Beeren, H. C., Bakker, O., & Wiersinga, W. M. (1996). Structure-function relationship of the inhibition of the 3,5,3'-triiodothyronine binding to the alpha1- and beta1-thyroid hormone receptor by amiodarone analogs. Endocrinology, 137(7), 2807-2814. View Source
